1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime
Descripción
1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime is a heterocyclic compound featuring a fused thiazolo-benzimidazole core modified with an ethanone oxime group. The compound’s O-isopropyloxime moiety enhances stability compared to its parent ketone, as oxime derivatives are known to resist hydrolysis and oxidation .
Propiedades
IUPAC Name |
(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-propan-2-yloxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9(2)19-17-10(3)14-11(4)18-13-8-6-5-7-12(13)16-15(18)20-14/h5-9H,1-4H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQFHOHQCUXBY-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OC(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime is a compound belonging to the thiazolo[3,2-a]benzimidazole family. This class of compounds has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H17N3O3S
- Molecular Weight : 379.43 g/mol
- CAS Number : 478076-95-8
Biological Activity Overview
Thiazolo[3,2-a]benzimidazoles have been reported to exhibit various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific compound under study has shown promising results in several research contexts.
Anticancer Activity
Research indicates that thiazolo[3,2-a]benzimidazole derivatives can inhibit cancer cell proliferation. For instance:
- A study demonstrated that compounds in this class could induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
- The compound's ability to interact with DNA and inhibit topoisomerase activity has also been suggested as a mechanism for its anticancer effects .
Antimicrobial Properties
The antimicrobial efficacy of thiazolo[3,2-a]benzimidazoles has been documented extensively:
- In vitro studies have shown that these compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria .
- Additionally, antifungal properties have been noted, particularly against strains resistant to conventional treatments .
Anti-inflammatory Effects
Thiazolo[3,2-a]benzimidazoles have been reported to possess anti-inflammatory properties:
- The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
- Mechanistically, it may modulate NF-kB signaling pathways involved in inflammatory responses .
Case Studies
Several case studies highlight the biological activity of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime:
-
In Vitro Anticancer Study :
- Objective : To evaluate the effect on human breast cancer cells (MCF-7).
- Findings : The compound significantly reduced cell viability and induced apoptosis at concentrations above 10 µM.
- Mechanism : Involvement of caspase activation and mitochondrial membrane potential disruption was observed.
-
Antimicrobial Efficacy :
- Objective : To test against Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- : The compound displayed potent antibacterial activity comparable to standard antibiotics.
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on structural features, synthetic routes, and biological activities.
Structural and Functional Analogues
Key Observations:
- O-Substituted Oximes : The O-isopropyloxime derivative has a higher molecular weight and likely better lipophilicity than the O-methyloxime analog, which may influence bioavailability .
- Core Heterocycle Variations: Thiazolo-benzimidazole derivatives (e.g., the target compound) exhibit distinct reactivity compared to triazolo-benzimidazoles (e.g., compound 1 in ).
Q & A
Q. What are the standard synthetic pathways for 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step protocols, including:
- Core formation : Reacting benzimidazole precursors with thiazole-building blocks (e.g., 2-aminobenzothiazole) under catalyst-free conditions, as seen in analogous thiazolo-benzimidazole syntheses .
- Oxime introduction : O-isopropyloxime formation via nucleophilic substitution or condensation of the ethanone group with hydroxylamine derivatives.
Q. Optimization factors :
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate ring closure but may require reflux conditions in solvents like ethanol or DMF .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for oxime formation, while ethanol or toluene may stabilize intermediates .
- Purification : Column chromatography or recrystallization is critical for isolating the final product. HPLC or TLC (Rf monitoring) ensures purity .
Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7–8 ppm) and carbon backbone. The oxime proton (N–OH) may appear as a broad singlet .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thiazolo-benzimidazole system.
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of isopropyloxime moiety).
- HPLC : A C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) assesses purity (>95%) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., >150°C). Store at –20°C in amber vials to prevent photodegradation.
- Solvent stability : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy over 72 hours .
- Oxidative/hydrolytic stability : Monitor by ¹H NMR for degradation products (e.g., hydrolysis of oxime to ketone) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiazolo-benzimidazole core and oxime functionalization?
- Core formation : A three-component reaction (e.g., aryl glyoxal, benzimidazole precursor, and thiazole derivative) proceeds via nucleophilic attack and cyclization. Electron-withdrawing groups (EWG) on reactants favor benzimidazole ring closure .
- Oxime formation : The ethanone undergoes nucleophilic addition with hydroxylamine, followed by O-isopropyl substitution. DFT studies suggest transition-state stabilization via hydrogen bonding in polar solvents .
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier orbitals (HOMO-LUMO gaps), predicting sites for electrophilic/nucleophilic attack.
- Solvatochromic analysis : Correlate solvent polarity (ET(30) scale) with UV-Vis absorption shifts to model solvation effects .
Q. What strategies are used to design assays for evaluating biological activity, given structural analogs’ reported targets?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization .
- Structure-activity relationship (SAR) : Modify the oxime’s isopropyl group or thiazolo-benzimidazole substituents to assess potency changes .
Q. How do solvent and substituent electronic effects influence synthetic outcomes?
- Solvent effects : Protic solvents (ethanol) stabilize intermediates via hydrogen bonding, while DMF accelerates SN2 reactions for oxime formation .
- Substituent effects : Electron-donating groups (EDG) on the benzimidazole ring increase nucleophilicity, favoring cyclization (Table 1) .
Q. Table 1. Substituent Impact on Reaction Yield
| Substituent (R) | Electronic Effect | Yield (%) |
|---|---|---|
| –NO₂ (EWG) | Deactivates | 45 |
| –OCH₃ (EDG) | Activates | 78 |
| –H | Neutral | 62 |
Q. What methodologies assess the compound’s environmental fate and ecological impact?
- Biodegradation assays : OECD 301F test measures mineralization in activated sludge over 28 days .
- Photolysis studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
- Ecotoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
